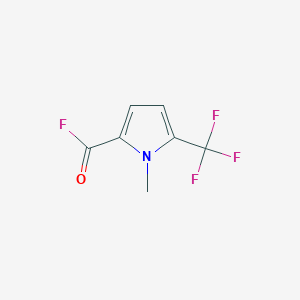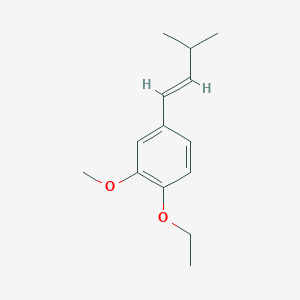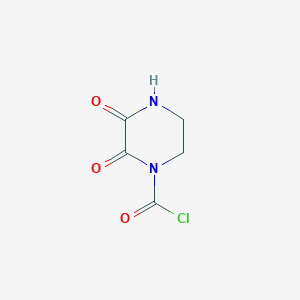![molecular formula C20H14O4 B070950 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid CAS No. 172723-84-1](/img/structure/B70950.png)
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid, also known as HBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, material science, and environmental science.
Applications De Recherche Scientifique
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In material science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid in lab experiments is its relatively low cost and easy availability. It can be synthesized using simple and inexpensive methods, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the synthesis of new materials based on this compound for use in various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, and the Ullmann reaction. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-hydroxybenzoyl chloride with 4-(2-hydroxyphenyl)benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Propriétés
Numéro CAS |
172723-84-1 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1-12,21H,(H,23,24) |
Clé InChI |
GLUIWDFBJGWZGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Synonymes |
2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



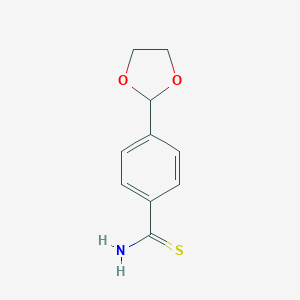
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
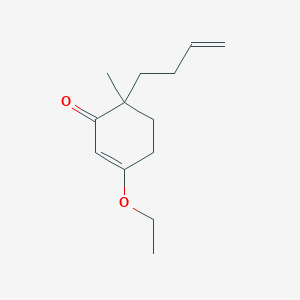
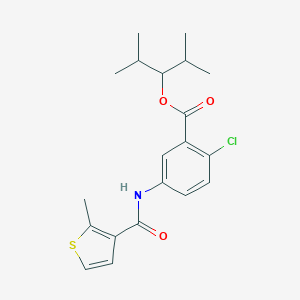

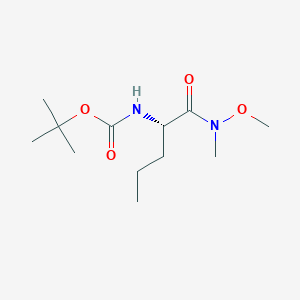
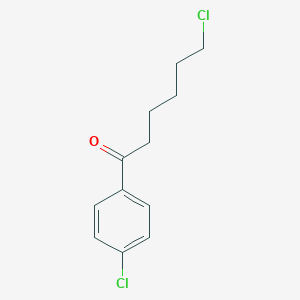
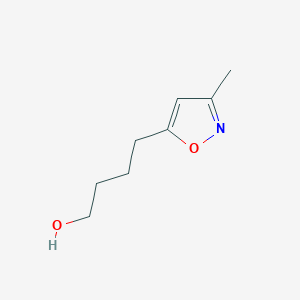
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
